molecular formula C21H26N7O17P3-4 B1256519 Nadph tetrasodium salt CAS No. 2646-71-1

Nadph tetrasodium salt

Cat. No. B1256519
CAS RN: 2646-71-1
M. Wt: 741.4 g/mol
InChI Key: ACFIXJIJDZMPPO-NNYOXOHSSA-J
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Description

Synthesis Analysis

The synthesis of water-soluble forms of compounds related to NADPH, such as tetrazolium salts, involves specific chemical pathways to enhance solubility and functionality in aqueous environments. For instance, the synthesis of a highly water-soluble disulfonated tetrazolium salt, used as a chromogenic indicator for NADH, involves the introduction of sulfonate groups to increase water solubility (Ishiyama et al., 1997).

Molecular Structure Analysis

The molecular structure of NADPH and its derivatives plays a crucial role in their biological function and interaction with enzymes. Structural studies, such as those on glucose-6-phosphate dehydrogenase, reveal the importance of NADP+ for enzyme stability, which is closely related to the structure and function of NADPH (Au et al., 2000).

Chemical Reactions and Properties

NADPH is primarily known for its role in donating electrons in various biochemical reactions, which is essential for the biosynthesis of lipids and nucleic acids, among other macromolecules. It acts as a cofactor for different enzymes, such as nitric oxide synthase and NADPH oxidase, participating in reactions that produce essential biological molecules and in cellular defense mechanisms (Wolf et al., 1992).

Physical Properties Analysis

The physical properties of NADPH, such as its solubility, stability, and interaction with light, significantly affect its use in laboratory settings and its role in biological systems. For example, the development of water-soluble tetrazolium salts for use as indicators in cell viability assays highlights the importance of solubility and stability in physiological conditions (Ishiyama et al., 1997).

Chemical Properties Analysis

The chemical properties of NADPH, including its redox potential and ability to participate in electron transfer reactions, are central to its role in metabolism and cell signaling. The enzyme NADPH diaphorase, for instance, utilizes NADPH to reduce nitroblue tetrazolium, serving as a histochemical marker for nitric oxide synthase activity in cells (Hope & Vincent, 1989).

Scientific Research Applications

1. Analytical Chemistry and Enzyme Inhibitor Studies

NADPH tetrasodium salt plays a crucial role in analytical chemistry, particularly in the determination of enzyme inhibitor activity. Xiao, C. (2009) utilized NADPH tetrasodium salt in a high-performance liquid chromatography (HPLC) method to determine 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor activity. This method measures the concentration of NADPH in the system, highlighting its importance in analytical biochemistry and pharmacology research (Xiao, 2009).

2. Neurobiology and Histochemistry

In neurobiology, NADPH tetrasodium salt is used in histochemical techniques to study neuronal structures. López-Costa et al. (2002) employed NADPH-diaphorase, which uses the tetrazolium salt BSPT as a substrate, to analyze NADPH-diaphorase reactive neurons in the rat mesencephalon at both light and electron microscopic levels (López-Costa et al., 2002).

3. Photocatalysis and Coenzyme Regeneration

Wang et al. (2016) discussed the role of NADPH tetrasodium salt in photocatalysis. Their research focused on regenerating the reduced form of nicotinamide adenine dinucleotide (NADH) using UV photocatalysis, where NADPH tetrasodium salt functioned as a part of the catalytic process (Wang et al., 2016).

4. Biomedical Research and Disease Pathology

Seckler et al. (2020) demonstrated the use of NADPH diaphorase as a marker for identifying S-nitrosylated proteins in biological tissues. This application is significant in understanding the role of nitric oxide in various physiological and pathological processes (Seckler et al., 2020).

5. Plant Biology and Oxidative Stress Studies

In plant biology, NADPH tetrasodium salt is utilized to investigate oxidative stress mechanisms. Valderrama et al. (2006) explored the role of NADPH-generating dehydrogenases in olive plants under salt stress, highlighting its importance in redox balance and antioxidative responses (Valderrama et al., 2006).

6. Microbiology and Metabolic Engineering

Spaans et al. (2015) reviewed the production and regeneration of NADPH in bacteria and archaea, emphasizing its pivotal role in metabolic processes and biotechnological applications (Spaans et al., 2015).

7. Biochemical Assays and Sensor Development

Chamchoy et al. (2019) discussed the application of a WST-8 based assay for the quantitative measurement of dehydrogenase enzyme activity, where NADPH plays a key role in the reduction of tetrazolium salts (Chamchoy et al., 2019).

Safety And Hazards

NADPH tetrasodium salt is very toxic if swallowed and irritating to skin. It poses a risk of serious damage to eyes and danger of serious damage to health by prolonged exposure . It is recommended to avoid contact with eyes, skin, and clothing, and to avoid ingestion and inhalation .

Future Directions

NADPH tetrasodium salt is an endogenous inhibitor of ferroptosis . It is also essential for the neutralization of the dangerously high levels of reactive oxygen species (ROS) generated by increased metabolic activity . Therefore, it could be a potential target for future research and drug development .

properties

IUPAC Name

tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N7O17P3.4Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;/q;4*+1/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWWVJHQDVCHKF-ITGWJZMWSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N7Na4O17P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017221
Record name NADPH Tetrasodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

833.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nadph tetrasodium salt

CAS RN

2646-71-1
Record name Dihydronicotinamide-adenine dinucleotide phosphate, tetrasodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NADPH Tetrasodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydronicotinamide-adenine dinucleotide phosphate, tetrasodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
Y Bromberg, E Pick - Journal of Biological Chemistry, 1985 - ASBMB
Sodium dodecyl sulfate (SDS) elicits the production of superoxide (O2-) by a cell-free system represented by sonically disrupted guinea pig peritoneal macrophages. O2- generation …
Number of citations: 427 www.jbc.org
A Abo, E Pick - Journal of Biological Chemistry, 1991 - ASBMB
Activation of the superoxide (O2-)-generating NADPH oxidase of phagocytes in a cell-free system by anionic amphiphiles requires the participation of both membrane and cytosolic …
Number of citations: 105 www.jbc.org
F AUCHÈRE, C CAPEILLÈRE-BLANDIN - Biochemical Journal, 1999 - portlandpress.com
… The results reported here were obtained with solutions of Sigma β-NADPH tetrasodium salt characterized by a single peak after HPLC chromatography on an analytical Hypersil ODS …
Number of citations: 47 portlandpress.com
JC Ludwig, RL Misiorowski, M Chvapil… - Chemico-Biological …, 1980 - Elsevier
Evidence is presented that the substrate for the drug oxidizing system, NADPH, binds to zinc ions. Zinc ions bind selectively to NADPH but not to NADH. By using equilibrium gel …
Number of citations: 40 www.sciencedirect.com
C Pype, E Verbueken, C Bars… - Reproductive …, 2017 - researchgate.net
… First, we morphologically assessed the co-factors NADPH tetrasodium salt and the NADPH-… the NRS with a single dose of NADPH tetrasodium salt did not affect the metabolic capacity …
Number of citations: 0 www.researchgate.net
JS Brown - Biochemical Journal, 1971 - ncbi.nlm.nih.gov
Materials and methods. NADPH (tetrasodium salt) was obtained from CF Boehringer und Soelne GmbH, Mannheim, Germany. GSSG (grade II) and NADH (disodium salt) were …
Number of citations: 17 www.ncbi.nlm.nih.gov
R Teschke, K Könemann, K Bolsen, G Goerz - Biochemical pharmacology, 1986 - Elsevier
Materials and methods Materials. The chemicals were obtained from the following sources: ethanol 99.5%, Tris (hydroxymethyl)-aminomethane, potassium thiocyanate, nitric acid, …
Number of citations: 1 www.sciencedirect.com
KN Allen, RH Abeles - Biochemistry, 1989 - ACS Publications
… electric eel (type VS), pseudocholinesterase from horse serum (type IV-S), alcohol dehydrogenase, NADP+ dependent, from Thermanaerobium brockii, and 0-NADPH tetrasodium salt (…
Number of citations: 85 pubs.acs.org
K Pahan, DK Ghosh, S Ray, R Gachhui… - Bulletin of environmental …, 1994 - Springer
MATERIALS AND METHODS Broad-spectrum Hg-resistant t5. pasi: euri4 strain DR z was reported earlier to volatilize Hg-compounds (Pahan e~ a [. 1990). All the chemicals and …
Number of citations: 5 link.springer.com
N Hornung, T Ellingsen, J Attermann… - The Journal of …, 2008 - jrheum.org
… The reaction was performed in reaction buffer (phosphate buffer and NADPH tetrasodium salt) and terminated with ice-cold (4C) dextran-coated charcoal (Sigma). This was followed by …
Number of citations: 66 www.jrheum.org

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